molecular formula C14H7ClF2N2OS B2892766 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 313520-80-8

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2892766
CAS RN: 313520-80-8
M. Wt: 324.73
InChI Key: AGGYKIFREHTPLF-UHFFFAOYSA-N
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Description

“3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, a compound was synthesized by dissolving it and an appropriate aromatic acid in phosphorus oxychloride and refluxed for 20 hours .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives, including compounds like 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, have shown promising antibacterial properties. They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial survival and proliferation . These compounds can be designed to target multidrug-resistant bacteria, offering a new avenue in the fight against antibiotic resistance.

Anti-inflammatory Drugs

The anti-inflammatory potential of benzothiazole derivatives is significant. They have been evaluated for their effectiveness in reducing inflammation by inhibiting enzymes like cyclo-oxygenase (COX), which plays a role in the inflammatory process . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.

properties

IUPAC Name

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2OS/c15-8-3-1-2-7(4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYKIFREHTPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

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